molecular formula C8H12O4 B174500 2,2'-(Cyclobutane-1,1-diyl)diacetic acid CAS No. 1075-98-5

2,2'-(Cyclobutane-1,1-diyl)diacetic acid

Cat. No. B174500
CAS RN: 1075-98-5
M. Wt: 172.18 g/mol
InChI Key: AONQUGXTXFELHL-UHFFFAOYSA-N
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Description

“2,2’-(Cyclobutane-1,1-diyl)diacetic acid” is a chemical compound with the molecular formula C8H12O4 . It has a molecular weight of 172.17800 . The compound is also known by other names such as 1,1-Bis(carboxymethyl)cyclobutan, cyclobutane-1,1-diacetic acid, Cyclobutan-1,1-diessigsaeure, and Cyclobutan-1,1-diyl-diessigsaeure .


Synthesis Analysis

The synthesis of “2,2’-(Cyclobutane-1,1-diyl)diacetic acid” involves several steps . The synthetic route involves the use of precursors such as 2,2’- (cyclobuta… CAS#:1073-90-1, 1,1-Cyclobutane… CAS#:4415-73-0, and 1,1-Cyclobutane… CAS#:22308-09-4 . The synthesis process has been documented in patents such as WO2013/116682 A1, 2013 .


Molecular Structure Analysis

The molecular structure of “2,2’-(Cyclobutane-1,1-diyl)diacetic acid” is represented by the formula C8H12O4 . The exact mass of the molecule is 172.07400 .


Chemical Reactions Analysis

The chemical reactions involving “2,2’-(Cyclobutane-1,1-diyl)diacetic acid” are complex and involve several steps . These reactions involve the use of various catalysts and reagents, and the formation of different intermediates .

Scientific Research Applications

Chemical Synthesis of Cyclobutane-containing Natural Products

Cyclobutanes are widely distributed in a large class of natural products featuring diverse pharmaceutical activities and intricate structural frameworks . The [2+2] cycloaddition is the primary and most commonly used method for synthesizing cyclobutanes . This method has been applied in the chemical synthesis of selected cyclobutane-containing natural products over the past decade .

Building Blocks in Medicinal Chemistry

Cyclobutane motifs serve as crucial synthetic building blocks and functional groups in the modulation and design of structures in medicinal chemistry . Many pharmaceuticals have incorporated cyclobutane motifs to enhance clinical efficacy and improve ADMET properties .

Development of New Drugs

In 2012, Pfizer successfully launched Xeljanz, a medication targeting the JAK1/JAK3 receptors for the treatment of rheumatoid arthritis . Abrocitinib, a sulphonamide derivative approved by FDA for marketing in 2023, was developed by replacing the piperidine structure in Xeljanz with a 1,3-disubstituted cyclobutane structure .

Thermally Recyclable/Degradable Materials

The cyclobutane ring in “2,2’-(Cyclobutane-1,1-diyl)diacetic acid” was found to be cleaved upon heating, making it a promising building block for thermally recyclable/degradable materials .

Polymer Construction

The spatial orientation and distance of the two carboxylic acid groups in “2,2’-(Cyclobutane-1,1-diyl)diacetic acid” makes it suitable for polymer construction .

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by 2,2’-(Cyclobutane-1,1-diyl)diacetic acid are not well defined. Given the compound’s structure, it may potentially interact with pathways involving carboxylic acid metabolites. This is purely speculative and requires further investigation .

Pharmacokinetics

As a result, the impact of these properties on the compound’s bioavailability is currently unknown .

Action Environment

Factors such as pH, temperature, and the presence of other compounds could potentially affect its activity .

properties

IUPAC Name

2-[1-(carboxymethyl)cyclobutyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c9-6(10)4-8(2-1-3-8)5-7(11)12/h1-5H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AONQUGXTXFELHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70595716
Record name 2,2'-(Cyclobutane-1,1-diyl)diacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-(Cyclobutane-1,1-diyl)diacetic acid

CAS RN

1075-98-5
Record name 2,2'-(Cyclobutane-1,1-diyl)diacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[1-(carboxymethyl)cyclobutyl]acetic acid
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